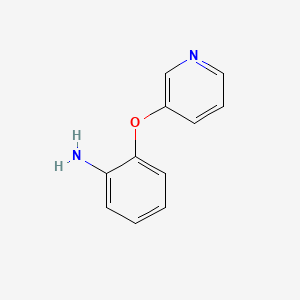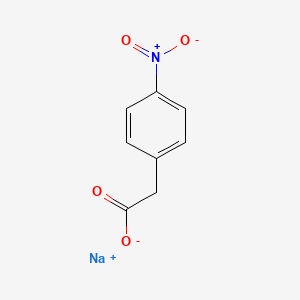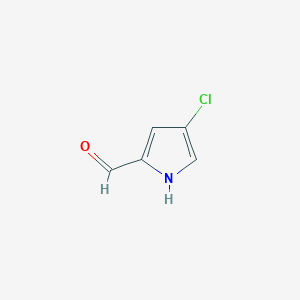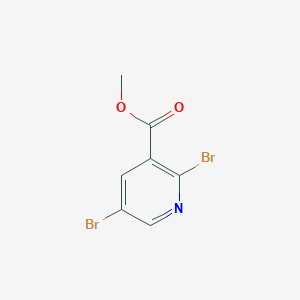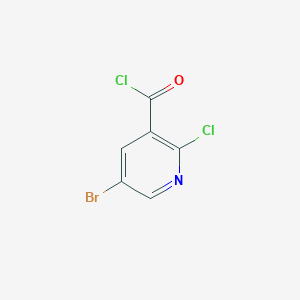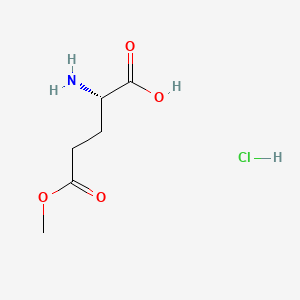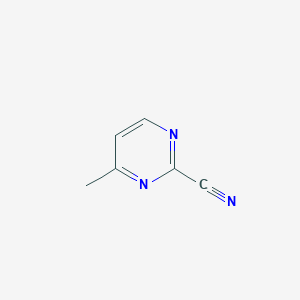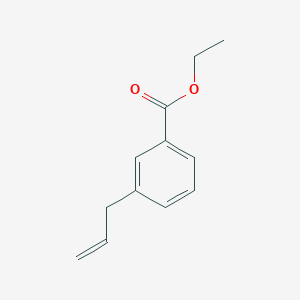
3-(3-Carboethoxyphenyl)-1-propene
Übersicht
Beschreibung
3-(3-Carboethoxyphenyl)-1-propene, also known as 3-carboxypropylphenol or 3-CPP, is a synthetic compound with a wide range of applications in the scientific and medical fields. 3-CPP is a colorless, odorless, crystalline solid that is soluble in water and ethanol. It is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other compounds, the study of enzyme-catalyzed reactions, and the investigation of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Research has shown that tungsten trioxide (WO3) catalysts exhibit high activity for the metathesis of ethene and 2-butene to form propene, highlighting the importance of catalysts in the efficient production of propene (Zhuo Cheng & C. Lo, 2012)^1^. Furthermore, the selective oxidative dehydrogenation of propane to propene using boron nitride catalysts demonstrates an alternative route for propene production, emphasizing the role of novel catalytic materials in enhancing selectivity towards desired products (J. T. Grant et al., 2016)^2^.
Polymerization and Material Science
The copolymerization of ethene and propene using metallocene-based catalytic systems to produce ethene/propene copolymers with controlled composition and microstructure is a critical area of research (M. Galimberti et al., 1998)^3^. These advancements in polymer science contribute to the development of materials with specific properties for various applications.
Environmental Remediation
The study on enhancing aerobic biodegradation of 1,2-dibromoethane in groundwater using ethane or propane and inorganic nutrients (Paul B. Hatzinger et al., 2015)^4^ suggests potential strategies for the remediation of contaminated sites. Although this research does not directly mention 3-(3-Carboethoxyphenyl)-1-propene, the methodologies and insights could be relevant for the degradation of similar compounds.
Eigenschaften
IUPAC Name |
ethyl 3-prop-2-enylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-6-10-7-5-8-11(9-10)12(13)14-4-2/h3,5,7-9H,1,4,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLLDJHHRMLFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476956 | |
| Record name | 3-(3-Carboethoxyphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Carboethoxyphenyl)-1-propene | |
CAS RN |
372510-70-8 | |
| Record name | 3-(3-Carboethoxyphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

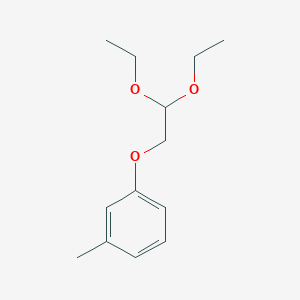
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)
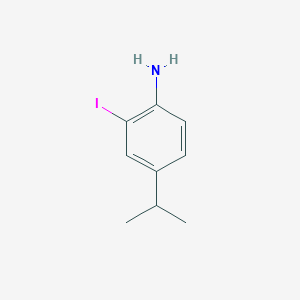
![5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315265.png)
![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)
